![molecular formula C15H20F13NO5Si B14117043 Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate CAS No. 1421688-36-9](/img/structure/B14117043.png)
Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29067253 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29067253 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of MFCD29067253 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD29067253 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced using suitable reducing agents to yield reduced forms.
Substitution: Substitution reactions involving MFCD29067253 can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
MFCD29067253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: MFCD29067253 is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD29067253 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved are subjects of ongoing research.
Properties
CAS No. |
1421688-36-9 |
|---|---|
Molecular Formula |
C15H20F13NO5Si |
Molecular Weight |
569.39 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H20F13NO5Si/c1-31-35(32-2,33-3)8-4-6-29-9(30)34-7-5-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h4-8H2,1-3H3,(H,29,30) |
InChI Key |
UNYPRTCZVBILGW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



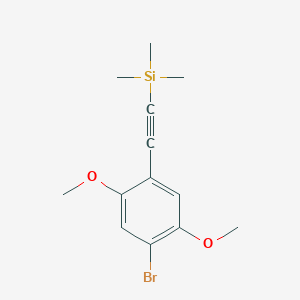
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
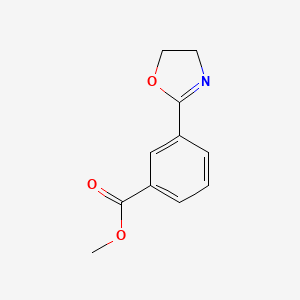
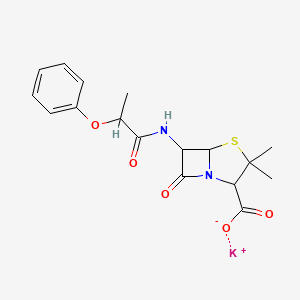
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)


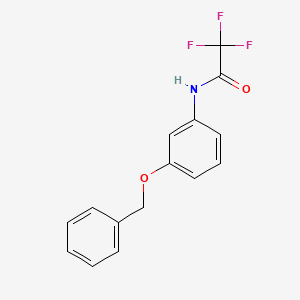

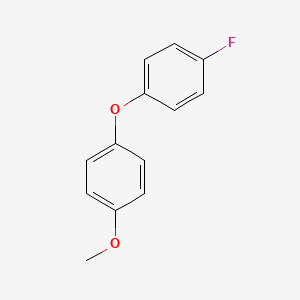

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
